4-Acetamidophenyl 4-acetamidobenzenesulfonate
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Overview
Description
4-Acetamidophenyl 4-acetamidobenzenesulfonate is an organic compound that features both acetamido and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 4-acetamidobenzenesulfonate typically involves the reaction of 4-acetamidophenol with 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 4-acetamidobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The acetamido groups can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
4-Acetamidophenyl 4-acetamidobenzenesulfonate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The sulfonate group can interact with positively charged sites on proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonate group.
4-Acetamidobenzenesulfonyl azide: Contains an azide group instead of a second acetamido group.
Uniqueness
4-Acetamidophenyl 4-acetamidobenzenesulfonate is unique due to the presence of both acetamido and sulfonate groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-acetamidophenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-13-3-7-15(8-4-13)23-24(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZANSPIWKELIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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